REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12].[H][H]>[Pd].C(OCC)(=O)C>[F:16][C:2]([F:1])([F:15])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12]
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Name
|
|
Quantity
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50.2 g
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Type
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reactant
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Smiles
|
FC(C=CC1=C(C=CC=C1)S(=O)(=O)N)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst is then filtered off
|
Type
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CONCENTRATION
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Details
|
the mixture is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is crystallised from a mixture of methylene chloride and ether to thus yield 49.6 g of 2-(3,3,3-trifluoropropyl)-phenylsulfonamide, m.p. 148°-149° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(CCC1=C(C=CC=C1)S(=O)(=O)N)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |